REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]([CH2:10][CH:11]=C)([CH3:9])[C:5]([O:7][CH3:8])=[O:6].CSC.C[OH:18]>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:13])[C:4]([CH3:9])([CH2:10][CH:11]=[O:18])[C:5]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CSC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the solution was bubbled O3 over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction solution was purged with N2 for a further 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction warmed to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo and product
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (hexane/EtOAc 100:0 to 70:30)
|
Type
|
CUSTOM
|
Details
|
to collect Example 31B as an oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(C(C(=O)OC)(CC=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |